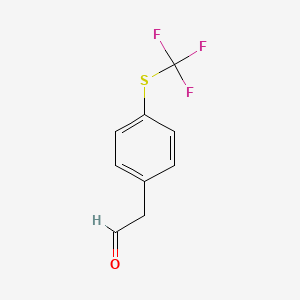

2-(4-((Trifluoromethyl)thio)phenyl)acetaldehyde

Description

2-(4-((Trifluoromethyl)thio)phenyl)acetaldehyde is an organic compound with the molecular formula C9H7F3OS It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to an acetaldehyde moiety

Properties

CAS No. |

111991-23-2 |

|---|---|

Molecular Formula |

C9H7F3OS |

Molecular Weight |

220.21 g/mol |

IUPAC Name |

2-[4-(trifluoromethylsulfanyl)phenyl]acetaldehyde |

InChI |

InChI=1S/C9H7F3OS/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,6H,5H2 |

InChI Key |

SWAYNTPRMAWRBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC=O)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((Trifluoromethyl)thio)phenyl)acetaldehyde typically involves the introduction of the trifluoromethylthio group to a phenylacetaldehyde precursor. One common method is the reaction of 4-(trifluoromethyl)thiophenol with phenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-((Trifluoromethyl)thio)phenyl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: 2-(4-((Trifluoromethyl)thio)phenyl)acetic acid.

Reduction: 2-(4-((Trifluoromethyl)thio)phenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((Trifluoromethyl)thio)phenyl)acetaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-((Trifluoromethyl)thio)phenyl)acetaldehyde involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(4-(Trifluoromethyl)phenyl)acetaldehyde: Similar structure but lacks the thio group.

2-(4-(Trifluoromethyl)phenylthio)acetic acid: Contains a carboxylic acid group instead of an aldehyde.

2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide: Contains a cyano and amide group.

Uniqueness

2-(4-((Trifluoromethyl)thio)phenyl)acetaldehyde is unique due to the presence of both the trifluoromethylthio group and the aldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

2-(4-((Trifluoromethyl)thio)phenyl)acetaldehyde, a compound characterized by its trifluoromethylthio group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

- Molecular Formula : C9H8F3OS

- Molecular Weight : 222.22 g/mol

- IUPAC Name : 2-(4-(trifluoromethylthio)phenyl)acetaldehyde

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethylthio group enhances the lipophilicity and electron-withdrawing properties of the molecule, potentially increasing its reactivity with nucleophiles in biological systems.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Cycle Disruption : By affecting signaling pathways, it can induce cell cycle arrest in cancer cells.

- Induction of Apoptosis : It has been observed to promote programmed cell death in various cancer cell lines.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on several cancer cell lines to evaluate the effectiveness of this compound. The results indicate varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Enzyme inhibition |

Case Study 1: Breast Cancer Treatment

A study investigated the effects of this compound on MDA-MB-231 cells. The compound was shown to significantly reduce cell viability at concentrations above 10 µM, with flow cytometry analysis revealing an increase in apoptotic cells as evidenced by Annexin V staining.

Case Study 2: Lung Cancer Inhibition

In another study focusing on A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

Research Findings

Recent research has highlighted the potential of this compound as a lead compound for developing new anticancer agents. Its unique structural features allow for modifications that can enhance therapeutic efficacy while minimizing toxicity.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the trifluoromethylthio group can significantly alter biological activity. Compounds with enhanced lipophilicity showed improved cellular uptake and increased cytotoxicity against resistant cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.